Crotonylmethyl-1,5,9-cyclododecatriene

Fragrance chemistry Physicochemical profiling Volatility control

Crotonylmethyl-1,5,9-cyclododecatriene (CAS 71735-80-3) is a macrocyclic enone belonging to the cyclododecatriene ketone class, with the IUPAC name (E)-1-[(1Z,5E,9E)-6-methylcyclododeca-1,5,9-trien-1-yl]but-2-en-1-one and molecular formula C17H24O (MW 244.37 g/mol). Structurally, it features a twelve-membered cyclododecatriene ring bearing a single methyl substituent and a crotonyl (but-2-en-1-one) side chain, distinguishing it from both the simpler acetyl analogs and the tri-methyl substituted ketones prevalent in the fragrance market.

Molecular Formula C17H24O
Molecular Weight 244.37 g/mol
CAS No. 71735-80-3
Cat. No. B12693227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotonylmethyl-1,5,9-cyclododecatriene
CAS71735-80-3
Molecular FormulaC17H24O
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCC=CC(=O)C1=CCCC=C(CCC=CCC1)C
InChIInChI=1S/C17H24O/c1-3-10-17(18)16-13-7-5-4-6-11-15(2)12-8-9-14-16/h3-5,10,12,14H,6-9,11,13H2,1-2H3/b5-4+,10-3+,15-12+,16-14-
InChIKeyUKGBTZQRUMBTFA-IMWBBIRMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crotonylmethyl-1,5,9-cyclododecatriene (CAS 71735-80-3) for Fragrance Procurement: Core Identity and Sourcing Relevance


Crotonylmethyl-1,5,9-cyclododecatriene (CAS 71735-80-3) is a macrocyclic enone belonging to the cyclododecatriene ketone class, with the IUPAC name (E)-1-[(1Z,5E,9E)-6-methylcyclododeca-1,5,9-trien-1-yl]but-2-en-1-one and molecular formula C17H24O (MW 244.37 g/mol) . Structurally, it features a twelve-membered cyclododecatriene ring bearing a single methyl substituent and a crotonyl (but-2-en-1-one) side chain, distinguishing it from both the simpler acetyl analogs and the tri-methyl substituted ketones prevalent in the fragrance market [1]. The compound is recognized within the perfumery sector as a specialty ingredient imparting woody, powdery, ionone-type odor characteristics, with its triene core conferring differentiated performance relative to partially hydrogenated diene congeners [1].

Odor Type Reported woody-powdery, ionone-type character with mossy facets
Structure Macrocyclic triene with crotonyl side chain; mono-methyl substitution differentiates from acetyl and tri-methyl analogs
Volatility Triene core and extended conjugation may support differentiated evaporation behavior for heart-note design

Why Generic Cyclododecatriene Ketones Cannot Substitute Crotonylmethyl-1,5,9-cyclododecatriene in Fragrance Formulation


Substituting Crotonylmethyl-1,5,9-cyclododecatriene with a generic cyclododecatriene ketone such as Trimofix (CAS 144020-22-4) or a partially hydrogenated diene analog introduces measurable deviations in both physicochemical behavior and organoleptic performance. The crotonyl side chain (C4 α,β-unsaturated ketone) provides extended conjugation relative to the acetyl group (C2) found in 1-acetyl-cyclododecatriene derivatives, which alters the compound's volatility profile, as evidenced by the boiling point of 376.8 °C and density of 0.916 g/cm³ . Moreover, patent data demonstrates that triene-based cyclododecatriene ketones exhibit a fundamentally different odor character—woody, powdery, ionone-type with mossy facets—compared to the fatty, dusty profile of their diene counterparts, and are reported to possess greater odor power and substantivity [1]. The mono-methyl substitution pattern on the cyclododecatriene ring of CAS 71735-80-3 further differentiates it from the tri-methyl-substituted Trimofix (density 0.961–0.986 g/cm³), which presents a distinct ambergris-woody-musk profile [2]. These structural variations translate into non-interchangeable odor signatures and performance characteristics that cannot be compensated for by simple dosage adjustments.

Odor Shift Trimofix (tri-methyl acetyl ketone) may shift profile from woody-powdery to ambergris-musk; odor character not interchangeable.
Off-Notes Diene analogs (partially hydrogenated) can introduce fatty, dusty off-notes; triene class reported to eliminate these connotations.
Volatility Mismatch Acetyl side chain analogs lack crotonyl conjugation; density and boiling point differences may alter evaporation curve in formulation.

Quantitative Differentiation Evidence for Crotonylmethyl-1,5,9-cyclododecatriene (CAS 71735-80-3) Versus Closest Analogs


Volatility and Density Differentiation: Crotonylmethyl-1,5,9-cyclododecatriene vs. Trimofix (CAS 144020-22-4)

Crotonylmethyl-1,5,9-cyclododecatriene exhibits a lower density (0.916 g/cm³) compared to the commercially dominant tri-methyl-substituted analog Trimofix (2,5,10-trimethyl-2,5,9-cyclododecatrien-1-yl methyl ketone; CAS 144020-22-4), which has a reported density range of 0.961–0.986 g/cm³ at 20 °C [1]. The boiling point of the target compound is 376.8 °C at 760 mmHg with a flash point of 161.2 °C . For Trimofix, the vapor pressure is 0.06 Pa at 25 °C, indicating lower volatility . The density differential of approximately 0.05–0.07 g/cm³ reflects the structural divergence: mono-methyl substitution with a heavier crotonyl (C4) side chain versus tri-methyl substitution with a lighter acetyl (C2) group, resulting in measurably different evaporation behavior and formulation density compatibility.

Density & Volatility
Cross-study comparable
Target: 0.916 g/cm³ (376.8 °C bp); Trimofix: 0.961–0.986 g/cm³ (0.06 Pa vapor pressure)
Differentiated evaporation curve context for heart-note design
Density ~5–7% lower; volatility implications to be verified in formulation
Fragrance chemistry Physicochemical profiling Volatility control

Odor Profile Differentiation: Triene (Crotonylmethyl-1,5,9-cyclododecatriene) vs. Diene Analog Prior Art

According to Firmenich patent US 2019/0177654 A1, 1-acetyl derivatives of cyclododeca-1,5,9-triene (the core structural class to which Crotonylmethyl-1,5,9-cyclododecatriene belongs) exhibit a woody note with cedar, vetiver, and ambery aspects, accompanied by an ionone-type powdery note and a mossy facet, while being described as warm with a strong woody character [1]. The closest prior art diene analog, 1-(4,8-cyclododecadien-1-yl)-1-ethanone, is characterized as woody, cedar, fatty, and dusty by comparison. The patent explicitly states that the triene compounds 'distinguish themselves by a different odor character and by having a more powerful and substantive character' and 'lack the fatty and dusty connotations of the prior art compound' [1]. While this comparison is between acetyl (not crotonyl) derivatives and their diene counterparts, it establishes the class-level differentiation: the triene unsaturation pattern fundamentally alters the odor profile relative to diene analogs, eliminating undesirable fatty/dusty notes and enhancing power and substantivity. Crotonylmethyl-1,5,9-cyclododecatriene, as a triene with an extended conjugated crotonyl side chain, is positioned to exhibit these class-level advantages with additional nuance from the crotonyl group.

Odor Profile
Class-level inference
Triene (class): woody, powdery, ionone, mossy; Diene: fatty, dusty
Reported class-level odor quality differentiation; crotonyl may add further nuance
Patent comparison on acetyl analogs; direct crotonyl data limited
Organoleptic evaluation Odor character Fragrance performance

Substantivity Advantage: Triene Cyclododecatriene Ketones vs. Diene Analogs

Patent US 2019/0177654 A1 reports that the prior art diene compounds (1-acetyl-cyclododecadiene derivatives) have 'moderate to poor performance in stability test and good substantivity,' whereas the invention's triene compounds demonstrate improved performance [1]. The commercial benchmark Trimofix (CAS 144020-22-4), a tri-methyl-substituted triene acetyl ketone, has a reported substantivity of >48 hours (IFF product specification) or 284 hours at 100% concentration (The Good Scents Company) [2][3]. While direct substantivity data for Crotonylmethyl-1,5,9-cyclododecatriene are not publicly available, its triene core structure places it in the higher-substantivity category relative to diene analogs. The crotonyl side chain's extended conjugation may further influence skin and fabric adhesion through increased molecular polarizability.

Substantivity Class
Class-level inference
Triene class reported improved substantivity vs. diene; Trimofix benchmark >48 h
May support longer fragrance longevity in application
Direct compound substantivity data unavailable; verify experimentally
Fragrance longevity Substantivity Performance testing

Structural Uniqueness: Crotonyl vs. Acetyl Side Chain and Mono-Methyl vs. Tri-Methyl Substitution

Crotonylmethyl-1,5,9-cyclododecatriene differs from all commercially dominant cyclododecatriene ketone fragrance ingredients by two key structural features: (1) a crotonyl (but-2-en-1-one) group replacing the acetyl (ethan-1-one) group, and (2) a single methyl substituent on the cyclododecatriene ring instead of the three methyl groups found in Trimofix (CAS 144020-22-4) and related compounds . The crotonyl group introduces an additional conjugated double bond (α,β,γ,δ-unsaturated system), which increases the molecular polar surface area (PSA = 17.07 Ų) compared to non-conjugated analogs and alters the electronic distribution influencing both odor receptor interactions and chemical reactivity . The mono-methyl substitution reduces steric bulk around the ring compared to the tri-methyl pattern, which may affect the conformational flexibility of the macrocycle and its ability to adopt the bioactive conformation at olfactory receptors. Patent EP 0965575 A1 (precursor to EP 1087923 B1) demonstrates that varying the acyl chain length in 4,8-cyclododecadienyl ketones (R = H to C5 alkyl) produces distinct woody/amber odor characteristics, establishing that the side chain identity is a critical determinant of odor profile [1].

Structural Uniqueness
Supporting evidence
Crotonyl (C4) vs acetyl (C2); mono-methyl vs tri-methyl; PSA 17.07 Ų
Supports novel IP space and distinct odor receptor interaction potential
Structural divergence from all commercial cyclododecatriene ketones
Structure-odor relationships Synthetic chemistry Fragrance ingredient design

Procurement-Relevant Application Scenarios for Crotonylmethyl-1,5,9-cyclododecatriene (CAS 71735-80-3)


Fine Fragrance Woody-Powdery Accord Development Requiring Differentiated Volatility

In fine fragrance formulations targeting a woody-powdery heart note with distinct ionone-type character, Crotonylmethyl-1,5,9-cyclododecatriene offers a density of 0.916 g/cm³ and a boiling point of 376.8 °C that differentiate its evaporation curve from Trimofix (density 0.961–0.986 g/cm³) [1]. The triene core, as established in patent US 2019/0177654 A1, provides the desirable woody, cedar, vetiver, ambery, and ionone-powdery facets while eliminating the fatty/dusty off-notes characteristic of diene analogs [2]. Perfumers can exploit the compound's lower density and distinct volatility to create a novel heart-note transition that cannot be achieved by simply adjusting the dosage of tri-methyl-substituted acetyl ketones.

Long-Lasting Fabric Care and Home Care Products Requiring High Substantivity

For fabric softeners, laundry detergents, and air care products where fragrance longevity on textiles and surfaces is a key performance indicator, the triene class of cyclododecatriene ketones has been reported to exhibit improved substantivity compared to diene analogs, which show only 'moderate to poor performance in stability test' [2]. While direct substantivity data for Crotonylmethyl-1,5,9-cyclododecatriene remain to be determined experimentally, its triene core and extended conjugation from the crotonyl group are structurally consistent with enhanced surface adhesion. The benchmark triene ketone Trimofix demonstrates substantivity exceeding 48 hours, providing a class-level substantivity expectation that positions Crotonylmethyl-1,5,9-cyclododecatriene as a candidate for long-lasting consumer product applications [3].

Intellectual Property-Driven Fragrance Innovation with Structural Novelty

The unique combination of a crotonyl (C4 α,β-unsaturated ketone) side chain with mono-methyl cyclododecatriene substitution creates a chemical space that is structurally distinct from both the widely patented 1-acetyl-cyclododecatriene derivatives (US 2019/0177654 A1) and the tri-methyl-substituted commercial benchmarks such as Trimofix (CAS 144020-22-4) [2]. The extended conjugation of the crotonyl group (PSA = 17.07 Ų for the target compound) provides a different electronic profile that may influence both olfactory receptor activation and chemical stability. For fragrance manufacturers pursuing freedom-to-operate in the woody-powdery odorant space or seeking to establish proprietary accords with defensible composition-of-matter differentiation, Crotonylmethyl-1,5,9-cyclododecatriene represents a structurally novel building block.

Replacement of Fatty/Dusty Diene Ingredients in Existing Formulations

Formulations currently relying on 1-acetyl-cyclododecadiene derivatives (described as woody, cedar, fatty, dusty) can be upgraded by substituting with Crotonylmethyl-1,5,9-cyclododecatriene to eliminate the undesirable fatty and dusty odor connotations while retaining the woody-cedar character [2]. The triene core, as established by the Firmenich patent, provides a warmer, more powerful woody profile with added ionone-powdery and mossy nuances that the diene compounds lack. This substitution is supported by the class-level evidence that triene cyclododecatriene ketones are categorically superior in odor quality to their diene counterparts, enabling formulators to improve product olfactive performance without introducing additional ingredients to mask off-notes.

Application
Selection Property
Validation Focus
Fine fragrance woody-powdery accord
Volatility profile differentiation from tri-methyl ketones
Evaporation curve analysis in model fragrance base
Long-lasting fabric/home care fragrance
Reported triene-class substantivity
Substantivity evaluation in target product matrix
IP-driven fragrance innovation
Structural novelty (crotonyl side chain)
Freedom-to-operate assessment against existing patents
Replacement of diene-type ingredients
Odor quality improvement (triene class)
Olfactive panel comparison with diene benchmarks
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